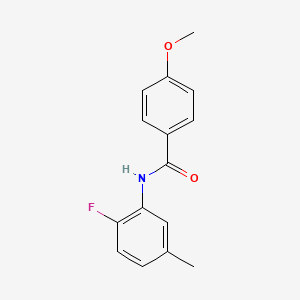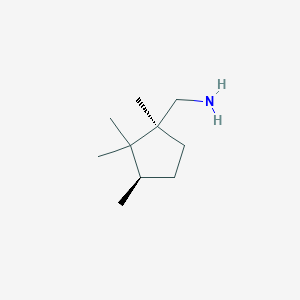
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate is a complex organic compound known for its role in the creation of lipid nanoparticles (LNPs). This compound is a derivative of MC3 and is utilized in various scientific and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate involves multiple steps, starting with the preparation of the core structure followed by the addition of functional groups. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product. The process may involve heating and stirring under controlled temperatures to ensure the completion of the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled conditions, including specific temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the development of lipid nanoparticles for drug delivery systems, particularly in gene therapy and vaccine delivery.
Medicine: Investigated for its potential in targeted drug delivery, improving the efficacy and reducing the side effects of therapeutic agents.
Mécanisme D'action
The mechanism of action of Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate involves its interaction with biological membranes and molecular targets. The compound can form lipid nanoparticles that encapsulate therapeutic agents, facilitating their delivery to specific cells or tissues. The molecular targets and pathways involved include the endocytosis pathways, where the nanoparticles are taken up by cells and release their cargo intracellularly .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,19-Bis(2-butyloctyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate
- Bis(2-hexyldecyl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate
Uniqueness
This compound stands out due to its specific structural features that enhance its ability to form stable lipid nanoparticles. This makes it particularly valuable in applications requiring precise delivery and controlled release of therapeutic agents .
Propriétés
Formule moléculaire |
C64H126N2O5 |
|---|---|
Poids moléculaire |
1003.7 g/mol |
Nom IUPAC |
bis(2-hexyldecyl) 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate |
InChI |
InChI=1S/C64H126N2O5/c1-8-13-18-23-30-38-48-59(46-36-21-16-11-4)57-70-63(68)53-43-34-27-25-32-40-50-61(66(56-45-55-65(6)7)62(67)52-42-29-20-15-10-3)51-41-33-26-28-35-44-54-64(69)71-58-60(47-37-22-17-12-5)49-39-31-24-19-14-9-2/h59-61H,8-58H2,1-7H3 |
Clé InChI |
FIGAEVKFBHPLGQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)COC(=O)CCCCCCCCC(CCCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)N(CCCN(C)C)C(=O)CCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide](/img/structure/B13360004.png)

![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360011.png)
![2-Methyl-3-[6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13360019.png)

![6-(3-Methyl-1-benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360041.png)
![2,6-Dimethoxy-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13360044.png)


![3-Amino-4H-pyrido[1,2-a]pyrazin-4-one](/img/structure/B13360064.png)
![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)

![ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B13360081.png)
